molecular formula C13H19NO4 B193011 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID CAS No. 72570-70-8

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID

Cat. No.: B193011
CAS No.: 72570-70-8
M. Wt: 253.29 g/mol
InChI Key: WONQRVASZHJNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydroxyamino propoxy group.

Biochemical Analysis

Biochemical Properties

Bisoprolol (m3) plays a significant role in biochemical reactions. It works by antagonizing β1-adrenoceptors, which results in lower cardiac output . The compound interacts with various enzymes, proteins, and other biomolecules, particularly β1-adrenoceptors .

Cellular Effects

Bisoprolol (m3) has profound effects on various types of cells and cellular processes. It influences cell function by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Bisoprolol (m3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, cardioselective β1-adrenergic antagonist . This means it binds to β1-adrenoceptors, blocking the action of endogenous catecholamines like epinephrine (adrenaline) and norepinephrine (noradrenaline), which are part of the sympathetic nervous system .

Temporal Effects in Laboratory Settings

The effects of Bisoprolol (m3) can change over time in laboratory settings. While specific information on Bisoprolol (m3)'s stability, degradation, and long-term effects on cellular function is limited, it is known that Bisoprolol (m3) is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .

Metabolic Pathways

Bisoprolol (m3) is involved in various metabolic pathways. It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with appropriate amino alcohols.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl-containing compounds, while reduction restores the hydroxy group .

Scientific Research Applications

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating cardiovascular diseases due to its structural similarity to beta-blockers.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with beta-adrenergic receptors makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONQRVASZHJNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501817
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72570-70-8
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.